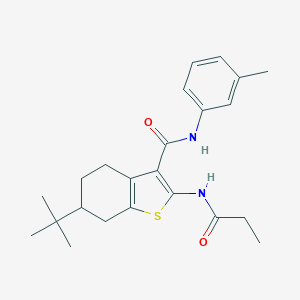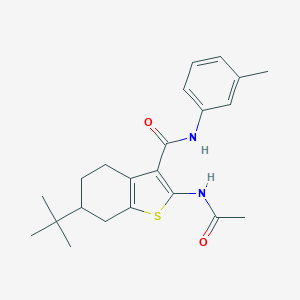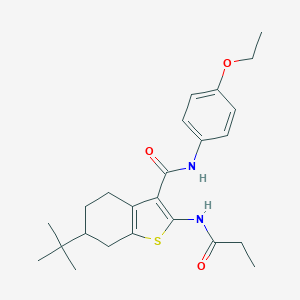![molecular formula C10H13NO7 B289458 N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine](/img/structure/B289458.png)
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine is not fully understood. However, it is believed to cross-link with other molecules, leading to the formation of a stable network. This property makes it useful in the synthesis of hydrogels and drug delivery systems.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine. However, studies have shown that it is non-toxic and biocompatible, making it a potential candidate for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine is its ability to cross-link with other molecules, leading to the formation of a stable network. This property makes it useful in the synthesis of hydrogels and drug delivery systems. However, one of the limitations is the multi-step synthesis process, which can be time-consuming and require specialized equipment.
Direcciones Futuras
There are several future directions for research on N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine. One area of interest is its potential use in tissue engineering, where it can be used to create scaffolds for cell growth. Another area of interest is its use in the synthesis of smart materials, where it can be used to create materials that respond to external stimuli. Additionally, further research is needed to fully understand the mechanism of action and potential applications of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine.
Métodos De Síntesis
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine can be synthesized using a multi-step process. The initial step involves the reaction of serine with acetic anhydride to form N-acetylserine. N-acetylserine is then reacted with ethyl oxalyl chloride to form N-acetylserine ethyl ester. The final step involves the reaction of N-acetylserine ethyl ester with 2,2-dimethyl-1,3-dioxane-4,6-dione to form N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine.
Aplicaciones Científicas De Investigación
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine has been studied for its potential applications in various fields of research. One of the areas of interest is its use as a cross-linking agent in the synthesis of hydrogels. It has also been studied for its potential use in drug delivery systems.
Propiedades
Fórmula molecular |
C10H13NO7 |
|---|---|
Peso molecular |
259.21 g/mol |
Nombre IUPAC |
2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H13NO7/c1-10(2)17-8(15)5(9(16)18-10)3-11-6(4-12)7(13)14/h3,6,11-12H,4H2,1-2H3,(H,13,14) |
Clave InChI |
UBOXOUARSSFCQN-UHFFFAOYSA-N |
SMILES |
CC1(OC(=O)C(=CNC(CO)C(=O)O)C(=O)O1)C |
SMILES canónico |
CC1(OC(=O)C(=CNC(CO)C(=O)O)C(=O)O1)C |
Solubilidad |
38.9 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(6-Tert-butyl-3-{[(2-chlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B289377.png)
![N-(6-tert-butyl-3-{[(2-chlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide](/img/structure/B289378.png)

![6-tert-butyl-N-(2-methoxyphenyl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289383.png)
![6-tert-butyl-N-(2-methoxyphenyl)-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289384.png)
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide](/img/structure/B289385.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B289386.png)


![4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B289389.png)

![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide](/img/structure/B289391.png)
![6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289393.png)
![6-Tert-butyl-2-{[2-(4-chlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289394.png)